Product packaging for 2-Thia-6-azaspiro[3.3]heptane hemioxalate(Cat. No.:CAS No. 1233143-48-0)

2-Thia-6-azaspiro[3.3]heptane hemioxalate

Cat. No.: B1405779
CAS No.: 1233143-48-0
M. Wt: 320.4 g/mol
InChI Key: IUOHIXFWUIKFFT-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[3.3]heptane hemioxalate ( 1233143-48-0) is a high-purity chemical intermediate of significant interest in modern drug discovery programs, particularly within medicinal chemistry and agrochemical research . This compound features a unique spirocyclic architecture that incorporates both nitrogen and sulfur atoms within a rigid, three-dimensional scaffold. This structure is highly valued as a building block for its potential as a bioisostere—a substitute for common flat ring systems that can improve a drug candidate's properties, such as its solubility, metabolic stability, and binding affinity . The hemioxalate salt form enhances the compound's crystallinity and stability, facilitating handling and storage . Researchers utilize this reagent to explore novel chemical space and to create sophisticated molecular libraries. It is supplied with a typical purity of 99% and is packaged in sealed cardboard drums to ensure integrity . This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O4S2 B1405779 2-Thia-6-azaspiro[3.3]heptane hemioxalate CAS No. 1233143-48-0

Properties

IUPAC Name

oxalic acid;2-thia-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NS.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOHIXFWUIKFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reactions and Conditions

  • Ring Formation : The reaction often involves the use of a base, such as sodium hydroxide, to facilitate the ring closure.
  • Purification : Steps such as recrystallization or chromatography are used to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactions using optimized conditions to maximize yield and purity. This process typically includes:

  • Batch Reactions : Conducted under controlled conditions to ensure consistent product quality.
  • Purification Techniques : Recrystallization or chromatography are commonly used to achieve high purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Types of Reactions

  • Oxidation : The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Reduction : The compound can undergo reduction reactions, particularly at the nitrogen atom, to form amines.
  • Substitution : The spirocyclic ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

  • Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution : Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Stock Solution Preparation

Preparing stock solutions of this compound requires careful selection of solvents based on the compound's solubility. The following table provides guidance on preparing stock solutions at different concentrations:

Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 3.125 mL 15.625 mL 31.25 mL
5 mM 0.625 mL 3.125 mL 6.25 mL
10 mM 0.3125 mL 1.5625 mL 3.125 mL

This table is based on the molecular weight of the compound and assumes a specific solvent volume for each concentration.

In Vivo Formulation

For in vivo studies, the compound can be formulated using a combination of solvents to enhance solubility and bioavailability. A common method involves:

  • DMSO Master Liquid : Dissolving the compound in DMSO to create a master liquid.
  • PEG300 and Tween 80 : Adding PEG300 and Tween 80 to the DMSO solution to improve solubility and stability.
  • Dilution with Water : Finally, diluting the mixture with distilled water to achieve the desired concentration.

Chemical Reactions Analysis

Types of Reactions

2-Thia-6-azaspiro[3.3]heptane hemioxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines .

Scientific Research Applications

2-Thia-6-azaspiro[3.3]heptane hemioxalate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro

Biological Activity

2-Thia-6-azaspiro[3.3]heptane hemioxalate is a compound characterized by its unique spirocyclic structure, which plays a significant role in its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases.

  • Molecular Formula : C5_{5}H9_{9}N\cdot 0.5C2_{2}H2_{2}O4_{4}
  • Molecular Weight : Approximately 320.43 g/mol
  • Structure : The spirocyclic arrangement allows for unique interactions with biological targets, enhancing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly through its ability to bind effectively with various biological receptors and enzymes. This binding capability is critical for influencing enzyme activity and receptor interactions, which are essential for therapeutic efficacy.

The compound's structural characteristics enable it to cross the blood-brain barrier effectively, making it a candidate for neurological applications. Studies have shown that it can interact with neurotransmitter systems, potentially modulating their activity and offering therapeutic benefits in conditions like depression and anxiety.

Research Findings

  • Binding Studies : Interaction studies have demonstrated the compound's capacity to bind to specific receptors involved in neurotransmission. Techniques such as radiolabeled ligand binding assays have been employed to quantify these interactions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes implicated in neurodegenerative diseases, providing a pathway for further therapeutic development.
  • Case Studies :
    • A study investigating the compound's effects on neuronal cells showed promising results in enhancing cell viability under stress conditions, suggesting neuroprotective properties.
    • Another case study highlighted its potential in modulating pain pathways, indicating analgesic effects that warrant further exploration.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Oxa-6-azaspiro[3.3]heptane oxalateC5_{5}H9_{9}NO\cdot C2_{2}H2_{2}O4_{4}Contains oxygen instead of sulfur; different reactivity
6-Azaspiro[3.3]heptaneC5_{5}H9_{9}NLacks oxalate group; simpler structure
2-Thia-6-selenaspiro[3.3]heptaneC5_{5}H9_{9}NSeIncorporates selenium; different electronic properties

The distinct combination of sulfur and nitrogen within the spirocyclic framework of this compound contributes to its unique pharmacological properties compared to similar compounds.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a building block for new drug candidates aimed at treating various conditions, particularly those affecting the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

Structural Analogues and Derivatives

The following table summarizes key spirocyclic compounds with structural similarities to 2-Thia-6-azaspiro[3.3]heptane hemioxalate:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Differences Applications/Research Use
This compound 1233143-48-0 C₁₂H₂₀N₂O₄S₂ 320.43 >98% Hemioxalate salt, sulfur in thia ring Antibacterial intermediates
6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate 1392804-12-4 C₈H₁₀N₂O₆S 270.24 ≥90% Sulfone group (6,6-dioxide), oxalate salt Pharmaceutical synthesis
2-Oxa-6-azaspiro[3.3]heptane oxalate (2:1) 1159599-99-1 C₇H₁₁NO₅ 189.17 97% Oxygen in oxa ring, oxalate salt Medicinal chemistry intermediates
1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate 1980054-87-2 2C₆H₈F₃NS·C₂H₂O₄ 456.40 95% Trifluoromethyl substituent Fluorinated drug development
6-Oxa-1-azaspiro[3.3]heptane oxalate (2:1) 1380571-72-1 C₁₂H₂₀N₂O₆ 288.30 97% Oxa ring at position 6, oxalate salt Fragment-based drug design

Key Comparative Findings

Solubility and Stability
  • This compound requires heating to 37°C and sonication for optimal solubility in aqueous buffers, whereas 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate shows improved solubility due to its sulfone group .
  • The oxalate salt forms (e.g., 2-Oxa-6-azaspiro[3.3]heptane oxalate) exhibit higher thermal stability compared to hemioxalates, making them suitable for high-temperature reactions .

Research and Industrial Relevance

  • This compound is marketed by suppliers like GLPBIO and Combi-Blocks, with prices ranging from $179–$459 per 10–25 mg .
  • Derivatives such as 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride (CAS: 1427388-39-3) are used in proteomics and kinase inhibition studies, highlighting the versatility of the core structure .

Challenges and Limitations

  • Purity Variability : While this compound has >98% purity, some analogues (e.g., 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate) report ≥90% purity, necessitating additional purification steps for sensitive applications .
  • Storage Requirements : Hemioxalate salts generally require stringent storage (–80°C), whereas oxalate salts (e.g., 2-Oxa-6-azaspiro[3.3]heptane oxalate) are stable at ambient temperatures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Thia-6-azaspiro[3.3]heptane hemioxalate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving spirocyclic precursors. For example, intermediates like 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (CAS 1263182-09-7) are reacted with aryl nitriles (e.g., 4-fluorobenzonitrile) under nucleophilic substitution conditions, yielding intermediates with ~51% efficiency. Characterization relies on mass spectrometry (MS) and infrared (IR) spectroscopy, with key absorption peaks at 333.9820 (M+H)+ and 2.32–2.16 ppm in NMR for structural confirmation .

Q. How is the purity of this compound validated in experimental workflows?

  • Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) during synthesis and quantified using high-performance liquid chromatography (HPLC). For derivatives, elemental analysis and X-ray crystallography (when crystalline solids form) provide additional validation. For example, related spirocyclic compounds like 2-oxa-6-azaspiro[3.3]heptane derivatives are characterized by their distinct crystallographic data .

Q. What are the key structural features of this compound that influence its reactivity?

  • Methodological Answer : The spirocyclic scaffold introduces steric constraints, while the thia and aza groups enhance electrophilicity. Hemioxalate counterions stabilize the structure via hydrogen bonding. Comparative studies with analogs (e.g., 2-oxa-6-azaspiro[3.3]heptane) highlight the sulfur atom’s role in modulating reactivity, as seen in nucleophilic substitution reactions .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 2-Thia-6-azaspiro[3.3]heptane derivatives for enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in spirocyclic reactions. For instance, modeling the interaction between the sulfur atom and aryl nitriles (e.g., in tuberculosis drug intermediates) identifies optimal reaction conditions. Molecular docking studies further guide structural modifications to improve binding affinity to biological targets .

Q. What experimental strategies resolve contradictions in yield data across different synthetic protocols?

  • Methodological Answer : Yield discrepancies (e.g., 51% vs. higher yields in analogous reactions) are analyzed by varying catalysts, solvents, or temperature. For example, replacing THF with DMF in spirocyclic syntheses can improve solubility and reaction efficiency. Systematic DOE (Design of Experiments) approaches isolate critical variables, such as the role of triethylamine in scavenging HCl during intermediate formation .

Q. How does the hemioxalate counterion influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. The hemioxalate form shows improved stability in acidic conditions compared to free bases, attributed to hydrogen-bonding networks. Comparative studies with hydrochloride salts (e.g., 2-Thia-6-azaspiro[3.3]heptane 2-Oxide Hydrochloride, CAS 2111787-91-6) reveal pH-dependent solubility profiles critical for formulation .

Q. What techniques validate the stereoselectivity of 2-Thia-6-azaspiro[3.3]heptane derivatives in asymmetric synthesis?

  • Methodological Answer : Chiral HPLC and circular dichroism (CD) spectroscopy distinguish enantiomers. For example, gold-catalyzed intermolecular oxidations of related spiro compounds (e.g., oxazaspiro[3.3]heptane) achieve >90% enantiomeric excess (ee) when using chiral ligands. X-ray crystallography of intermediates confirms absolute configuration .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy in antimicrobial applications?

  • Methodological Answer : SAR is explored by synthesizing analogs with varied substituents (e.g., fluorobenzonitrile derivatives) and testing against bacterial targets. For instance, replacing the thia group with oxa (as in 2-oxa-6-azaspiro[3.3]heptane) reduces antibacterial activity, highlighting sulfur’s critical role. Minimum inhibitory concentration (MIC) assays and time-kill studies quantify potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-6-azaspiro[3.3]heptane hemioxalate
Reactant of Route 2
2-Thia-6-azaspiro[3.3]heptane hemioxalate

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